3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5Cl2IN2 |
|---|---|
Molecular Weight |
338.96 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H5Cl2IN2/c10-6-2-1-5(3-7(6)11)9-8(12)4-13-14-9/h1-4H,(H,13,14) |
InChI Key |
UYVSHJIEDDLTGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)I)Cl)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Kinetics in the Synthesis of 3 3,4 Dichlorophenyl 4 Iodo 1h Pyrazole
Mechanistic Pathways of Pyrazole (B372694) Ring Cyclization
The formation of the 3-(3,4-Dichlorophenyl)-1H-pyrazole core is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with hydrazine (B178648). jk-sci.comjetir.org In this case, the precursor would be 1-(3,4-Dichlorophenyl)butane-1,3-dione (B3059543) reacting with hydrazine hydrate (B1144303).
The mechanistic pathway proceeds through several key steps:
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the carbonyl carbons of the 1,3-diketone. Due to the electronic effects of the 3,4-dichlorophenyl group, the carbonyl carbon adjacent to it is more electrophilic and is typically the initial site of attack.
Hydrazone Formation: This attack leads to a carbinolamine intermediate, which subsequently undergoes dehydration to form a hydrazone intermediate.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group.
Cyclic Intermediate: This cyclization step forms a 5-hydroxy-pyrazoline (or dihydroxypyrazolidine) intermediate. rsc.orgresearchgate.net This intermediate is often observable and, in some cases, can be isolated. rsc.org
Aromatization: The final step is the acid- or base-catalyzed dehydration of the cyclic intermediate, which results in the formation of the stable, aromatic pyrazole ring. rsc.orgresearchgate.net This aromatization step is typically irreversible and drives the reaction to completion. researchgate.net
An alternative pathway for the synthesis of substituted pyrazoles involves the reaction of α,β-unsaturated ketones, known as chalcones, with hydrazine. nih.govacs.org This process first involves a Michael addition of hydrazine to the β-carbon of the chalcone (B49325), followed by cyclization and oxidation of the resulting pyrazoline to the corresponding pyrazole. mdpi.comeurekaselect.com
Detailed Reaction Mechanisms of Halogenation, Focusing on Iodination
Once the 3-(3,4-Dichlorophenyl)-1H-pyrazole ring is formed, the next step is the introduction of an iodine atom at the 4-position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution, which occurs preferentially at the C-4 position. researchgate.net
The mechanism for the direct iodination of the pyrazole ring is a classic electrophilic aromatic substitution:
Generation of Electrophile: An electrophilic iodine species, often denoted as I+, is generated in situ. This can be achieved using various reagent systems. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netresearchgate.net The oxidant polarizes the I-I bond, facilitating the attack by the pyrazole ring. Other reagents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) can also serve as sources of electrophilic iodine. organic-chemistry.org
Formation of σ-Complex: The π-electron system of the pyrazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack, which occurs at the electron-rich C-4 position, breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Deprotonation and Aromatization: A weak base, such as water or the solvent, removes the proton from the C-4 carbon of the sigma complex. This step restores the aromaticity of the pyrazole ring and yields the final 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole product.
Electrochemical methods offer an alternative, where iodide ions (I⁻) are anodically oxidized to generate I₂, which then participates in the electrophilic substitution reaction. mdpi.com
Influence of Reaction Conditions, Catalysts, and Reagents on Regioselectivity and Reaction Efficiency
The outcome of the pyrazole synthesis and its subsequent halogenation is highly dependent on the chosen reaction parameters. For the initial cyclization, achieving high regioselectivity is critical, especially when using substituted hydrazines, to avoid the formation of isomeric products. rsc.orgresearchgate.net
For Pyrazole Ring Formation:
Solvent: The choice of solvent can dramatically alter the regioselectivity of the condensation reaction. While ethanol (B145695) is a common solvent, it often leads to mixtures of regioisomers. conicet.gov.ar The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to significantly enhance regioselectivity in favor of a single isomer. conicet.gov.aracs.org Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have also been reported to provide excellent regioselectivity and high yields at room temperature. mdpi.comnih.gov
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol | Often leads to mixtures (e.g., equimolar) | nih.gov |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., 85:15) | conicet.gov.ar |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity (e.g., >97:3) | conicet.gov.ar |
| N,N-Dimethylacetamide (DMA) | High regioselectivity, good yields | mdpi.com |
Catalysts: The Knorr synthesis is typically acid-catalyzed. jk-sci.comjetir.org However, various other catalysts have been employed to improve reaction conditions and yields. Copper(II) triflate has been used to catalyze the condensation of chalcones with hydrazines. nih.gov Environmentally benign "green" catalysts, such as ammonium chloride, have also been utilized under solvent-free conditions. jetir.org
| Catalyst | Substrates | Conditions | Benefit | Reference |
| Acid (e.g., HCl, TFA) | 1,3-Diketone + Hydrazine | Varies | Standard Knorr synthesis | jk-sci.comarkat-usa.org |
| Cu(OTf)₂ | Chalcone + Hydrazine | Room Temperature | High Yield | nih.gov |
| Ammonium Chloride | 1,3-Diketone + Hydrazine | Solvent-free | Green Chemistry | jetir.org |
| Nano-ZnO | Ethyl Acetoacetate + Phenylhydrazine | Controlled | High Yield, Short Time | mdpi.com |
Substituents: The electronic and steric nature of the substituents on the β-dicarbonyl precursor are paramount in directing the initial nucleophilic attack and, consequently, the final regiochemical outcome. rsc.orgresearchgate.net
For Iodination: The efficiency and regioselectivity of the iodination step are governed by the choice of the iodinating agent and reaction conditions.
| Reagent System | Conditions | Selectivity/Yield | Benefit | Reference |
| I₂ / H₂O₂ | Water | Good yields | Green, only H₂O as by-product | researchgate.net |
| I₂ / CAN | Acetonitrile (B52724) | Highly regioselective for C-4 | Efficient, high selectivity | researchgate.netresearchgate.net |
| DIH / Disulfide catalyst | Acetonitrile | Good yields | Mild conditions | organic-chemistry.org |
| NIS / Acid catalyst (TFA) | Acetonitrile | Excellent yields | Mild, short reaction times | organic-chemistry.org |
Kinetic Studies of Key Transformation Steps
While specific kinetic data for the synthesis of this compound is not extensively documented, studies on the general Knorr pyrazole synthesis provide valuable insights.
The rate-determining step (RDS) of the pyrazole formation is dependent on the pH of the reaction. researchgate.net Under neutral conditions, the final dehydration of the cyclic 5-hydroxy-pyrazoline intermediate to form the aromatic pyrazole is generally considered to be the rate-determining step. rsc.orgresearchgate.net Semi-empirical calculations have supported this, suggesting that the dehydration of the dihydroxypyrazolidine intermediates kinetically controls which regioisomer is ultimately formed. researchgate.net
More advanced kinetic investigations using transient flow methods have revealed that the reaction mechanism can be more complex than the classical representation, potentially involving autocatalysis and other unexpected intermediates, highlighting the intricate interplay of reaction parameters. rsc.org
Structural Characterization and Advanced Spectroscopic Analysis of 3 3,4 Dichlorophenyl 4 Iodo 1h Pyrazole
Application of Advanced Spectroscopic Techniques for Structure Elucidation
The unambiguous determination of the molecular structure of 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the compound's connectivity, functional groups, and molecular mass.
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for confirming the substitution pattern on both the pyrazole (B372694) and phenyl rings.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrazole N-H proton, the pyrazole C5-H proton, and the three aromatic protons of the dichlorophenyl ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange. The pyrazole C5-H proton is expected to appear as a sharp singlet, its chemical shift influenced by the adjacent iodo and dichlorophenyl groups. The aromatic region will display a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring: one proton will appear as a doublet, another as a doublet of doublets, and the third as a doublet, with coupling constants typical for ortho and meta relationships.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are particularly diagnostic. The C4 carbon, directly bonded to the iodine atom, is expected to show a significant upfield shift due to the heavy atom effect. nih.gov The C3 and C5 carbons will appear at lower fields, influenced by their position in the heterocyclic ring and proximity to the substituents. The six carbons of the dichlorophenyl ring will have chemical shifts consistent with their substitution pattern, which can be assigned using established additivity rules and comparison with related compounds. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) Note: These are predicted values based on data from analogous compounds. Actual experimental values may vary.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N1-H | ~13.0 (broad s) | - | Position is solvent-dependent; disappears on D₂O exchange. |
| C3 | - | ~148-152 | Attached to the dichlorophenyl group. |
| C4 | - | ~60-65 | Directly bonded to iodine, showing a significant upfield shift. nih.gov |
| C5-H | ~8.0-8.3 (s) | ~135-138 | Singlet, deshielded by the ring nitrogens. |
| C1' | - | ~130-132 | Quaternary carbon of the phenyl ring attached to C3. |
| C2'-H | ~7.8-8.0 (d) | ~128-130 | Ortho to the pyrazole ring. |
| C3' | - | ~132-134 | Attached to chlorine. |
| C4' | - | ~133-135 | Attached to chlorine. |
| C5'-H | ~7.5-7.7 (d) | ~126-128 | Meta to the pyrazole ring. |
| C6'-H | ~7.6-7.8 (dd) | ~131-133 | Ortho to the pyrazole ring. |
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. A broad band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration, indicative of hydrogen bonding in the solid state. mdpi.com The region from 3000-3100 cm⁻¹ will contain C-H stretching vibrations from both the pyrazole and phenyl rings. The aromatic C=C and pyrazole C=N/C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range. nih.gov The C-I stretching vibration typically appears in the far-infrared region (below 600 cm⁻¹), while C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary data, particularly for symmetric vibrations and bonds involving heavy atoms. The C-I and C-Cl stretching vibrations, which may be weak in the IR spectrum, can produce more intense signals in the Raman spectrum. nih.gov Aromatic ring breathing modes are also typically strong in Raman spectra.
Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H stretch (H-bonded) | 3100 - 3300 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=N / C=C stretch (pyrazole) | 1450 - 1550 | IR, Raman |
| C=C stretch (phenyl) | 1400 - 1600 | IR, Raman |
| C-Cl stretch | 600 - 800 | IR, Raman |
| C-I stretch | < 600 | Raman, Far-IR |
Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₉H₅Cl₂IN₂), the calculated monoisotopic molecular weight is approximately 337.9 g/mol .
The mass spectrum is expected to show a distinct molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak will be accompanied by M+2 and M+4 peaks with a characteristic intensity ratio (approximately 9:6:1), which is a definitive signature for a dichloro-substituted compound. miamioh.edu
Common fragmentation pathways for halogenated aryl pyrazoles include:
Loss of an iodine atom: A prominent peak corresponding to [M-I]⁺ would be expected due to the relative weakness of the C-I bond. researchgate.net
Loss of a chlorine atom: Fragmentation involving the loss of a Cl atom to give [M-Cl]⁺ is also possible.
Cleavage of the pyrazole ring: The pyrazole ring can undergo cleavage, leading to various smaller charged fragments. researchgate.net
Loss of HCN or N₂: These are common fragmentation pathways for nitrogen-containing heterocyclic rings.
X-ray Crystallography for Solid-State Structure Determination of Related Halogenated Pyrazoles
While a specific crystal structure for this compound is not available, extensive X-ray diffraction studies on related halogenated pyrazoles provide significant insight into its likely solid-state architecture. Studies on the complete series of 4-halogenated-1H-pyrazoles (where X = F, Cl, Br, I) reveal important structural trends. mdpi.comsemanticscholar.org
In the solid state, N-unsubstituted pyrazoles typically form hydrogen-bonded networks. For instance, 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric motifs through N-H···N hydrogen bonds. semanticscholar.org In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole form non-isostructural catemers (polymeric chains). mdpi.comsemanticscholar.org It is therefore highly probable that this compound also engages in intermolecular N-H···N hydrogen bonding in its crystal lattice.
Analysis of C-X bond lengths in 4-halogenated pyrazoles shows that the C-I bond is shorter than the sum of the covalent radii, suggesting some degree of partial double bond character. mdpi.com The introduction of the bulky 3-(3,4-dichlorophenyl) group would be expected to significantly influence the crystal packing, potentially leading to π-π stacking interactions between the aromatic rings in addition to hydrogen bonding.
Analysis of Substituent Effects (Dichloro-, Iodo-) on Spectroscopic Signatures
The electronic properties of the substituents have a profound impact on the spectroscopic data.
Iodo Substituent: The iodine atom at the C4 position exerts two main effects. Its electron-withdrawing inductive effect deshields the adjacent C5-H proton, shifting it downfield in the ¹H NMR spectrum. Conversely, the "heavy atom effect" causes the directly attached C4 carbon to be significantly shielded (shifted upfield) in the ¹³C NMR spectrum. nih.gov In IR spectroscopy, the C-I bond introduces a low-frequency vibrational mode.
Counterintuitively, for the simple 4-halogenated pyrazole series, it has been observed that less electronegative halogens (like iodine) lead to a downfield shift of the N-H proton signal in ¹H NMR and a decrease in the N-H stretching frequency in IR. semanticscholar.org This suggests that electronic effects in the pyrazole ring system are complex and not solely governed by simple induction.
Conformational Analysis of the Pyrazole Ring and Phenyl Substituent
The conformation of this compound is primarily defined by the rotation around the single bond connecting the pyrazole C3 and the phenyl C1' atoms. This rotation determines the dihedral angle between the planes of the two aromatic rings.
In many 1-phenylpyrazole (B75819) derivatives, steric interactions between substituents on the pyrazole ring and the ortho-hydrogens of the phenyl ring can force the rings out of planarity. cambridge.org For the target molecule, the key interactions would be between the pyrazole N2 atom and the C5-H, and the C2'-H and C6'-H protons on the phenyl ring. The presence of a relatively large iodine atom at the adjacent C4 position could also introduce steric strain that influences the preferred conformation.
Structural analyses of related 3-aryl pyrazoles often show significant dihedral angles, ranging from nearly planar to highly twisted, depending on the substitution pattern. cambridge.org For this compound, a non-planar conformation is expected to be the most stable, minimizing steric repulsion between the rings and the substituents. This twisting, however, may not be static, and in solution, there could be a dynamic equilibrium between different rotational conformers.
Theoretical and Computational Investigations of 3 3,4 Dichlorophenyl 4 Iodo 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Geometry Optimization
For analogous substituted pyrazoles, DFT calculations have been used to determine optimized bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's most stable conformation. Furthermore, these calculations elucidate the electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These electronic parameters are crucial for understanding the reactivity and potential interaction sites of the molecule. For instance, the MEP map highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Representative Parameters from DFT Calculations on Substituted Pyrazoles (Note: This table is illustrative and based on general findings for substituted pyrazoles, not specific to 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole.)
| Parameter | Typical Calculated Value/Information | Significance |
| Bond Lengths (Å) | C-N: ~1.34-1.38, N-N: ~1.37, C-C: ~1.38-1.42 | Defines the core geometry of the pyrazole (B372694) ring. |
| **Bond Angles (°) ** | Angles within the pyrazole ring: ~105-112 | Determines the planarity and strain of the heterocyclic ring. |
| Dihedral Angles (°) | Angle between pyrazole and phenyl rings | Indicates the degree of rotational freedom and conjugation between the two ring systems. |
| HOMO-LUMO Gap (eV) | Varies depending on substituents | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Negative potential around N2, positive potential around N-H | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
This is an interactive table. You can sort and filter the data.
Tautomerism Studies in 1H-Pyrazoles
A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two adjacent nitrogen atoms (N1 and N2). nih.govnumberanalytics.com This results in two distinct tautomeric forms. For this compound, this equilibrium would exist between this compound and 5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole. The position of this equilibrium is a critical factor influencing the molecule's chemical reactivity and its interactions with biological targets. researchgate.netnih.gov
The two tautomers, while structurally similar, are not identical due to the asymmetric substitution at the 3-position. The migration of the proton leads to a renumbering of the pyrazole ring atoms, converting the C3 position to C5 and vice versa. researchgate.net This rapid interchange can often be observed in NMR spectroscopy, where broad signals for the C3 and C5 carbons may appear due to the merging of their distinct chemical shifts. nih.gov
Computational methods are frequently used to predict the relative stabilities of pyrazole tautomers and thus the position of the tautomeric equilibrium. nih.govresearchgate.net By calculating the ground-state energies of each tautomer using methods like DFT or ab initio calculations (e.g., MP2), the more stable form can be identified. researchgate.net The energy difference between the tautomers allows for the prediction of their relative populations at equilibrium.
These calculations can be performed in the gas phase to understand the intrinsic properties of the molecule, or in the presence of a solvent model to simulate more realistic conditions. nih.gov Solvation can significantly influence tautomeric preference, as solvent molecules can stabilize one tautomer over the other through intermolecular interactions like hydrogen bonding. nih.gov For instance, studies on other pyrazoles have shown that water molecules can lower the energy barrier for proton transfer between the nitrogen atoms. nih.gov
The electronic nature of the substituents on the pyrazole ring plays a decisive role in determining which tautomer is more stable. nih.govresearchgate.net Electron-withdrawing groups and electron-donating groups can differentially stabilize or destabilize the adjacent atoms in the pyrazole ring, thereby influencing the tautomeric equilibrium.
In the case of this compound:
3-(3,4-Dichlorophenyl) group: The dichlorophenyl group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atoms. Computational studies on other pyrazoles have shown that electron-withdrawing groups tend to favor the tautomer where the substituent is at the C5 position. researchgate.netresearchgate.net This would suggest that the 5-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole tautomer might be more stable.
Therefore, a computational analysis would likely predict a preference for the tautomer where the electron-withdrawing 3,4-dichlorophenyl group is located at the C5 position of the pyrazole ring. However, experimental verification, for instance through low-temperature NMR spectroscopy or X-ray crystallography, would be necessary to confirm this prediction. nih.gov
Intermolecular Interactions and Supramolecular Assembly in Pyrazole Systems
The crystal structures of pyrazole derivatives are often governed by a network of intermolecular hydrogen bonds. The 1H-pyrazole moiety is an excellent hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized N2 atom). This dual capability allows for the formation of various supramolecular assemblies. csic.esnih.gov
Studies on 4-halogenated pyrazoles, such as 4-iodo-1H-pyrazole, have revealed specific hydrogen bonding patterns. semanticscholar.org In the solid state, these molecules often form chains or other organized structures through N-H···N hydrogen bonds. For 4-iodo-1H-pyrazole, the crystal structure shows a catemeric (chain-like) hydrogen-bonded network. semanticscholar.org This is in contrast to the 4-chloro and 4-bromo analogs, which form trimeric motifs. semanticscholar.org The specific supramolecular arrangement is a delicate balance of hydrogen bonding, halogen bonding (C-I···N interactions), and π-π stacking interactions. nih.gov The presence of the bulky 3-(3,4-Dichlorophenyl) group would likely influence the packing arrangement, potentially favoring dimeric structures over extended chains due to steric hindrance. nih.gov
Table 2: Common Supramolecular Motifs in 1H-Pyrazoles
| Motif | Description | Driving Interaction |
| Dimer | Two pyrazole molecules linked by two N-H···N hydrogen bonds. | Strong, directional hydrogen bonding. |
| Trimer | A cyclic arrangement of three pyrazole molecules. | Cooperative hydrogen bonding. |
| Tetramer | A cyclic arrangement of four pyrazole molecules. | Cooperative hydrogen bonding. |
| Catemer (Chain) | A polymeric chain of pyrazole molecules linked head-to-tail. | Continuous N-H···N hydrogen bonding. |
This is an interactive table. You can sort and filter the data.
The interplay of these non-covalent interactions dictates the final crystal lattice, influencing physical properties such as melting point and solubility. The iodine atom itself can participate in halogen bonding, acting as a halogen bond donor, which could further direct the supramolecular assembly. aip.org
Stacking Interactions Involving Aromatic Moieties
In the solid state, the supramolecular architecture of pyrazole derivatives is often influenced by non-covalent interactions, among which π-π stacking interactions involving the pyrazole and phenyl rings play a significant role. For molecules containing both pyrazole and dichlorophenyl moieties, crystal packing is often stabilized by such interactions. While the specific crystal structure of this compound has not been detailed in the reviewed literature, analysis of closely related compounds provides insight into the expected nature of these interactions.
For instance, in the crystal structure of 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one, π-π interactions are observed between the pyrazole and phenyl rings. nih.gov These interactions are characterized by a centroid-centroid separation of 3.916 (2) Å and an interplanar spacing of 3.784 Å. nih.gov Similarly, in other complex pyrazole-containing structures, π-π stacking interactions are a recurring motif, often in conjunction with hydrogen bonds, to form extended networks. researchgate.net In one such example, the centroid-centroid distances between stacked pyrazole and tetrafluorobenzene rings were found to be 3.68 Å and 3.69 Å. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and other interatomic interactions based on the topology of the electron density. pitt.edu This methodology is particularly insightful for characterizing the C-I bond in this compound, as well as weaker non-covalent interactions such as halogen bonds.
A QTAIM analysis begins with the location of critical points in the electron density, ρ(r). A bond critical point (BCP) found between two atomic nuclei, along with a corresponding bond path, is indicative of an interatomic interaction. The properties of the electron density at the BCP, such as its magnitude (ρ(r_BCP)), its Laplacian (∇²ρ(r_BCP)), and the total energy density (H(r_BCP)), are used to classify the nature of the interaction.
For the covalent C-I bond in the title compound, a BCP is expected between the C4 atom of the pyrazole ring and the iodine atom. The analysis of similar iodo-aromatic compounds would suggest a significant value of ρ(r_BCP) and a negative Laplacian, characteristic of a shared interaction, though with some degree of polarization due to the difference in electronegativity.
QTAIM is also exceptionally useful for identifying and characterizing weaker interactions, such as halogen bonds (I···N, I···O) or dihalogen contacts (I···I), which may be present in the condensed phase of this compound. mdpi.comfigshare.com In a halogen bond, the iodine atom acts as a Lewis acid, featuring a region of positive electrostatic potential known as a σ-hole along the C-I bond axis. mdpi.com A QTAIM analysis of a potential I···N halogen bond would reveal a bond path between the iodine and nitrogen atoms. For such closed-shell interactions, the value of ρ(r_BCP) is typically low, and the Laplacian is positive (∇²ρ(r_BCP) > 0), indicating a depletion of electron density at the critical point. The total energy density at the BCP is often slightly positive, further confirming the non-covalent character of the interaction.
The table below summarizes typical QTAIM parameters for different types of bonds that could be analyzed in this compound, based on literature values for analogous interactions.
| Interaction Type | Typical ρ(r_BCP) (a.u.) | Typical ∇²ρ(r_BCP) (a.u.) | Nature of Interaction |
|---|---|---|---|
| Covalent (C-I) | 0.1 - 0.3 | < 0 | Shared, Polar Covalent |
| Halogen Bond (I···N) | 0.01 - 0.05 | > 0 | Closed-shell, Non-covalent |
| van der Waals | < 0.01 | > 0 | Closed-shell, Weak |
By applying QTAIM, a detailed and quantitative picture of the bonding landscape in this compound can be constructed, distinguishing the strong covalent bonds from the weaker, yet structurally significant, non-covalent interactions. acs.org
Computational Analysis of Reaction Pathways and Energy Profiles
The synthesis of this compound typically involves the electrophilic iodination of a 3-(3,4-Dichlorophenyl)-1H-pyrazole precursor. Computational chemistry provides powerful tools to investigate the mechanism of this reaction, offering detailed insights into the reaction pathways and associated energy profiles.
The electrophilic iodination of pyrazoles is a type of electrophilic aromatic substitution. rsc.org Computational studies, often employing Density Functional Theory (DFT), can be used to model this process. The reaction mechanism generally proceeds via a Wheland-type intermediate (also known as an arenium ion or σ-complex). The key steps that can be computationally analyzed are:
Formation of the Electrophile: The reaction often uses molecular iodine in the presence of an oxidizing agent or an acidic catalyst. Computational modeling can help identify the active iodinating species.
Nucleophilic Attack: The π-system of the pyrazole ring attacks the electrophilic iodine species. The pyrazole ring is activated towards electrophilic substitution, with the C4 position being particularly susceptible to attack.
Formation of the σ-complex: This step leads to the formation of a cationic intermediate where the iodine is attached to the C4 carbon, and the aromaticity of the pyrazole ring is temporarily disrupted. The stability of this intermediate is crucial for the reaction to proceed.
Deprotonation: A base present in the reaction mixture removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final 4-iodo-pyrazole product.
Computational analysis of this reaction pathway involves locating the geometries of the reactants, intermediates, transition states, and products on the potential energy surface. For each of these stationary points, thermodynamic properties can be calculated. A key outcome of such a study is the reaction energy profile, which plots the relative energy of the system as the reaction progresses.
Key Computational Parameters for Reaction Pathway Analysis:
| Parameter | Description | Significance |
| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the reaction rate. A lower activation energy implies a faster reaction. |
| Reaction Energy (ΔErxn) | The overall energy difference between the reactants and the products. | Indicates the thermodynamic favorability of the reaction (exothermic or endothermic). |
| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the bond-making and bond-breaking processes during the reaction. |
| Intermediate Stability | The energy of the σ-complex relative to the reactants. | A more stable intermediate can lead to a more favorable reaction pathway. |
By calculating these parameters, computational studies can predict the regioselectivity of the iodination (i.e., why the iodine attaches to the C4 position) and provide a quantitative understanding of the reaction kinetics and thermodynamics. nih.gov These theoretical investigations serve as a valuable complement to experimental studies in elucidating the detailed mechanism of formation for this compound.
Prediction and Validation of Spectroscopic Parameters (IR, NMR) through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are widely used for the prediction of spectroscopic parameters such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical calculations provide valuable assistance in the structural elucidation and characterization of molecules like this compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This analysis yields a set of vibrational modes and their corresponding frequencies and intensities. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be brought into good agreement with experimental data through the application of empirical scaling factors. researchgate.net This allows for the confident assignment of experimentally observed IR absorption bands to specific molecular vibrations, such as C-H stretching, C=C and C=N ring stretching, and C-I stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov The chemical shifts are then determined by referencing these calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, computational methods can predict the chemical shifts for the protons and carbons of the pyrazole and dichlorophenyl rings. The accuracy of these predictions is often high enough to distinguish between different isomers and to confirm the proposed structure. A comparison of experimental and DFT-calculated NMR data for the related 4-iodo-1H-pyrazole shows good agreement. mdpi.com
The following table presents a hypothetical comparison of expected experimental and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds. semanticscholar.orgmdpi.com
| Atom | Expected Experimental Shift (ppm) | Predicted Computational Shift (ppm) |
|---|---|---|
| ¹H NMR | ||
| Pyrazole N-H | 12.0 - 13.0 | 11.5 - 12.5 |
| Pyrazole C5-H | 7.8 - 8.2 | 7.7 - 8.1 |
| Phenyl H | 7.5 - 8.0 | 7.4 - 7.9 |
| ¹³C NMR | ||
| Pyrazole C3 | ~145 | ~144 |
| Pyrazole C4 | ~70 | ~69 |
| Pyrazole C5 | ~135 | ~134 |
| Phenyl C (Cl-substituted) | 130 - 135 | 129 - 134 |
| Phenyl C (unsubstituted) | 125 - 130 | 124 - 129 |
The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. For this compound, these theoretical methods allow for a detailed interpretation of its spectroscopic data, providing a high level of confidence in its structural assignment.
Structure Activity Relationship Studies: Chemical Foundations of 3 3,4 Dichlorophenyl 4 Iodo 1h Pyrazole Analogues
Analysis of Substituent Effects on the Chemical Reactivity of the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle whose reactivity is greatly affected by its substituents. In "3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole," the 3-(3,4-Dichlorophenyl) group and the 4-iodo substituent significantly modify the electron density of the pyrazole ring, which in turn affects its reactivity with electrophilic and nucleophilic agents.
The iodine atom at the 4-position has a dual electronic influence. It is an electronegative atom that exerts an electron-withdrawing inductive effect (-I), but it also has lone pairs of electrons that can be donated to the pyrazole ring through resonance (+M). Generally, the inductive effect of halogens is dominant, deactivating the ring towards electrophiles. The interplay of these effects can be complex and may influence the regioselectivity of reactions.
Additionally, the N-H proton of the pyrazole ring is acidic, and its acidity is influenced by the attached substituents. Electron-withdrawing groups like the dichlorophenyl and iodo substituents are expected to increase the acidity of the N-H proton, making it easier to deprotonate. This is an important consideration for N-alkylation or N-arylation reactions, which are common methods for modifying the pyrazole structure.
The following table summarizes the effects of the substituents on the chemical reactivity of the pyrazole ring in "this compound."
| Substituent | Position | Electronic Effect | Influence on Pyrazole Ring Reactivity |
| 3,4-Dichlorophenyl | 3 | Strong electron-withdrawing (-I) | Deactivates the ring towards electrophilic substitution; Activates the ring towards nucleophilic attack. |
| Iodo | 4 | Electron-withdrawing (-I) and weak electron-donating (+M) | Net deactivation towards electrophilic substitution; Influences regioselectivity. |
| N-H | 1 | Acidic proton | Acidity is increased by electron-withdrawing groups, facilitating N-functionalization. |
Exploration of Isosteric Replacements and Bioisosterism within the Pyrazole Scaffold
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to fine-tune the properties of a lead compound such as "this compound." Isosteres are elements or molecules with the same number of valence electrons, while bioisosteres are substituents that result in similar biological properties. From a chemical standpoint, these replacements can modify physicochemical properties like size, shape, electronics, and lipophilicity.
For the "this compound" scaffold, several isosteric replacements can be considered:
Replacements for the Dichlorophenyl Group: The 3,4-dichlorophenyl group can be substituted with other phenyl rings to alter electronic effects. For example, a 3,4-difluorophenyl group would maintain the electron-withdrawing character but with a smaller size. Other options like 4-chlorophenyl or 4-bromophenyl could be used to study the impact of the number and position of halogen substituents. Non-halogen electron-withdrawing groups like trifluoromethyl (-CF3) or cyano (-CN) could also serve as bioisosteres.
Replacements for the Iodo Group: The iodine atom at the 4-position is a versatile point for chemical modifications and contributes to the molecule's lipophilicity and potential for halogen bonding. It can be replaced by other halogens like bromine or chlorine, which would systematically change the size, polarizability, and strength of potential halogen bonds. Non-halogen bioisosteres could include a cyano group, a trifluoromethyl group, or a small alkyl group like methyl.
Replacements within the Pyrazole Ring: The pyrazole core itself can be replaced with other five-membered rings. For instance, substituting the pyrazole with an isoxazole (B147169) or a triazole would alter the arrangement of heteroatoms, changing the hydrogen bonding pattern and dipole moment of the molecule.
The following table provides examples of potential isosteric and bioisosteric replacements for "this compound" and their chemical consequences.
| Original Group | Isosteric/Bioisosteric Replacement | Potential Chemical Consequences |
| 3,4-Dichlorophenyl | 3,4-Difluorophenyl | Reduced steric bulk, altered electronic effects. |
| 3,4-Dichlorophenyl | 4-Trifluoromethylphenyl | Stronger electron-withdrawing effect, potential for different intermolecular interactions. |
| Iodo | Bromo | Smaller size, reduced polarizability, weaker halogen bonding potential. |
| Iodo | Cyano | Introduction of a hydrogen bond acceptor, altered electronics and geometry. |
| Pyrazole Ring | Isoxazole Ring | Change in heteroatom arrangement, altered hydrogen bonding capabilities and dipole moment. |
Influence of the Dichloro- and Iodo- Substituents on Molecular Recognition and Binding Modes (from a chemical interaction perspective)
The dichloro- and iodo- substituents on the "this compound" scaffold are critical for molecular recognition through various non-covalent interactions. These interactions determine how the molecule binds to biological targets or assembles in a solid state.
Hydrophobic Interactions: The 3,4-dichlorophenyl group is highly lipophilic and can engage in hydrophobic interactions with nonpolar regions of a binding partner.
Halogen Bonding: Both chlorine and iodine atoms can act as halogen bond donors. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). Therefore, the iodine atom at the 4-position is a particularly strong halogen bond donor. The chlorine atoms on the phenyl ring can also participate in weaker halogen bonds.
π-Stacking and π-π Interactions: The aromatic dichlorophenyl ring can participate in π-stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
The following table summarizes the key chemical interactions involving the dichloro- and iodo- substituents.
| Substituent | Type of Interaction | Chemical Basis |
| 3,4-Dichlorophenyl | Hydrophobic Interactions | High lipophilicity of the chlorinated aromatic ring. |
| 3,4-Dichlorophenyl | π-Stacking/π-π Interactions | Interaction between the aromatic π-system and other aromatic rings. |
| Dichloro- | Weak Halogen Bonding | Electrophilic region on the chlorine atoms interacting with a Lewis base. |
| Iodo- | Strong Halogen Bonding | Highly polarizable iodine atom acting as a potent halogen bond donor. |
Design Principles for Pyrazole Derivatives based on Structural Modifications and their Chemical Consequences
Based on the analysis of substituent effects and potential intermolecular interactions, several design principles can be established for creating new pyrazole derivatives with customized chemical properties, using "this compound" as a template.
Modulation of Pyrazole Ring Electronics: The reactivity and N-H acidity of the pyrazole ring can be adjusted by changing the substituents on the 3-phenyl ring. Replacing the dichloro substituents with electron-donating groups (e.g., methoxy, methyl) would increase the electron density of the pyrazole ring, making it more reactive to electrophilic attack and decreasing the N-H acidity.
Exploitation of the 4-Iodo Position as a Synthetic Handle: The C-I bond at the 4-position is relatively weak and can be used in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at this position, including alkyl, alkenyl, alkynyl, and aryl groups.
Systematic Variation of Halogen Substituents for Optimal Halogen Bonding: The strength of halogen bonding can be systematically studied by replacing the 4-iodo group with other halogens (Br, Cl) or by changing the halogen pattern on the 3-phenyl ring.
N-Functionalization of the Pyrazole Ring: The acidic N-H proton can be derivatized to introduce a variety of substituents at the N1 position. Alkylation, acylation, or arylation at this position can be used to modify the molecule's polarity, solubility, and steric profile.
The following table outlines some design principles and their expected chemical consequences for the development of new "this compound" analogues.
| Design Principle | Structural Modification | Expected Chemical Consequence |
| Modulate Ring Electronics | Replace 3,4-dichloro with 3,4-dimethoxy on the phenyl ring. | Increased electron density on the pyrazole ring; decreased N-H acidity. |
| Utilize Synthetic Handle | Suzuki coupling at the 4-iodo position with an arylboronic acid. | Formation of a C-C bond and introduction of a new aryl group at the 4-position. |
| Optimize Halogen Bonding | Replace the 4-iodo with a 4-bromo substituent. | Weaker halogen bonding potential; smaller steric footprint at the 4-position. |
| N-Functionalization | Alkylation of the pyrazole N-H with methyl iodide. | Introduction of a methyl group at N1; loss of the hydrogen bond donor capability at this position. |
Derivatization and Advanced Synthetic Transformations of 3 3,4 Dichlorophenyl 4 Iodo 1h Pyrazole
Functionalization at Pyrazole (B372694) Nitrogen Atoms (N1)
The pyrazole ring contains two nitrogen atoms, with the N-H proton at the N1 position being amenable to substitution. This site can be readily functionalized through various reactions, most commonly alkylation or arylation, after deprotonation with a suitable base.
For instance, the N-H proton can be removed by a base like sodium hydroxide (B78521) or potassium carbonate, followed by the addition of an electrophile such as an alkyl halide. A common procedure involves treating the 4-iodopyrazole (B32481) with an allyl bromide in the presence of aqueous sodium hydroxide in acetone (B3395972) to yield the N-allylated product. nih.govsemanticscholar.org This straightforward method allows for the introduction of a wide range of alkyl and substituted alkyl groups at the N1 position, thereby modifying the steric and electronic properties of the pyrazole core.
Table 1: Representative N-Alkylation of 4-Iodopyrazole Scaffolds
| Electrophile | Base | Solvent | Product | Yield | Reference |
|---|
This N-functionalization is a critical first step in many multi-step syntheses, as the substituent at the N1 position can influence the reactivity of the other positions on the pyrazole ring and can be chosen to introduce further functionality or to direct subsequent reactions.
Modifications of the 3,4-Dichlorophenyl Moiety via Aromatic Chemistry
The 3,4-dichlorophenyl group attached at the C3 position of the pyrazole is generally resistant to typical electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edu The presence of two electron-withdrawing chlorine atoms, compounded by the electron-withdrawing nature of the pyrazole ring itself, deactivates the phenyl ring towards electrophiles like nitrating or halogenating agents. libretexts.orgpressbooks.pub
However, under harsh conditions, further substitution might be possible. Any electrophilic attack would be directed to the positions ortho and para to the activating substituent (in this case, the pyrazole ring) and meta to the deactivating chloro groups. The most likely positions for substitution on the 3,4-dichlorophenyl ring would be C2 and C6. Still, such reactions are often low-yielding and can lead to mixtures of products. msu.edu In some cases, simultaneous iodination of a methoxy-substituted phenyl ring has been observed during the iodination of the pyrazole C4 position, indicating that highly activated phenyl rings can undergo electrophilic substitution under these conditions. nih.gov
Alternative strategies, such as nucleophilic aromatic substitution (SNAr) to replace one of the chlorine atoms, are also challenging due to the lack of strong activation and would require potent nucleophiles and forcing conditions. Therefore, modifications of the 3,4-dichlorophenyl moiety are less common compared to transformations at the pyrazole core.
Synthetic Utility of the 4-Iodo Group in Cross-Coupling Reactions and Halogen-Exchange Reactions
The carbon-iodine bond at the C4 position is the most versatile site for synthetic transformations on the 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole scaffold. The 4-iodo group is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling the 4-iodopyrazole with boronic acids or their esters. nih.gov For example, 4-iodopyrazoles can be coupled with phenylboronic acid using a palladium catalyst like Pd(OAc)₂ or Pd(PPh₃)₄ and a base such as K₂CO₃ or K₃PO₄ to yield 4-arylpyrazoles. nih.govrsc.org This method is robust and tolerates a wide range of functional groups on the boronic acid partner. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties at the C4 position. wikipedia.orgorganic-chemistry.org This is typically achieved by reacting the 4-iodopyrazole with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (TEA). washington.eduresearchgate.net This reaction is highly efficient for creating pyrazoles with extended π-systems. arkat-usa.orgresearchgate.net
Table 2: Cross-Coupling Reactions of 4-Iodo-1-aryl-pyrazole Analogues
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenylpyrazole | 56% | nih.gov |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 4-(Phenylethynyl)pyrazole | 92% | nih.gov |
Other Reactions:
Negishi Coupling: This reaction employs organozinc reagents and has been successfully used for the C4-functionalization of 4-iodopyrazoles, leading to various substituted pyrazoles. beilstein-journals.orgbeilstein-journals.orgnih.gov
Halogen-Lithium Exchange: The iodo group can be exchanged with lithium by treatment with organolithium reagents like n-butyllithium at low temperatures. The resulting 4-lithiated pyrazole is a powerful nucleophile that can react with a variety of electrophiles (e.g., CO₂, aldehydes) to introduce new functional groups. beilstein-journals.orgnih.gov
These cross-coupling reactions highlight the synthetic power of the 4-iodo group, making it a cornerstone for the derivatization of the pyrazole core.
Synthesis of Poly-substituted Pyrazole Scaffolds from this compound
The title compound is an ideal starting material for the synthesis of poly-substituted pyrazoles due to its orthogonally reactive sites. A synthetic strategy can involve a sequence of reactions targeting the N1-position, the C4-position, and potentially the C5-position.
A typical synthetic route could begin with the functionalization of the N1-position via alkylation, as described in section 7.1. nih.gov This step not only introduces a new substituent but also protects the N1 position. Following N-alkylation, the 4-iodo group can be transformed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to install a new group at C4. nih.gov
Furthermore, direct C-H arylation at the C5 position of N-substituted 4-iodopyrazoles has been demonstrated. rsc.org This reaction can be performed using aryl bromides with a palladium catalyst, offering a way to introduce a substituent at C5 while leaving the C4-iodo bond intact for subsequent transformations. rsc.org This sequential functionalization allows for the controlled construction of tetra-substituted pyrazoles with distinct substituents at the N1, C3, C4, and C5 positions. beilstein-journals.orgbeilstein-journals.org
Application as Building Blocks and Precursors in More Complex Chemical Syntheses
Substituted pyrazoles are integral components of many biologically active molecules, including pharmaceuticals and agrochemicals. nih.govnih.govmdpi.com The this compound scaffold and its derivatives are valuable building blocks for accessing these complex targets. The 3-aryl-pyrazole motif is found in several active compounds, and the ability to further functionalize the scaffold at the C4 position via the iodo group is particularly advantageous. worktribe.comrsc.org
For example, 4-iodopyrazoles are key intermediates in the synthesis of natural products and their analogues, such as withasomnine. nih.govsemanticscholar.org The iodo-group allows for the introduction of various side chains and the construction of fused heterocyclic systems. The sequential application of N-alkylation followed by C-O or C-C bond formation at the C4 position can significantly shorten synthetic routes to complex targets. nih.gov The versatility of the 4-iodopyrazole core makes it a sought-after precursor in drug discovery programs for the generation of compound libraries to screen for biological activity. nih.gov
Future Research Directions and Open Questions in the Study of 3 3,4 Dichlorophenyl 4 Iodo 1h Pyrazole
Development of Novel and More Sustainable Synthetic Pathways
The synthesis of functionalized pyrazoles often involves multi-step procedures that may utilize hazardous reagents or generate significant waste. A primary future objective is the development of more sustainable and efficient synthetic routes to 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole.
Key Research Thrusts:
Green Iodination Techniques: Current iodination methods can be advanced by adopting greener approaches. Research into systems like using molecular iodine with hydrogen peroxide in water, which generates only water as a byproduct, presents a promising sustainable pathway. researchgate.net Another eco-friendly method involves using potassium iodate (B108269) (KIO3) as the iodinating agent with a diphenyl diselenide catalyst under acidic conditions. nih.gov These methods reduce the reliance on harsh reagents and organic solvents.
One-Pot, Multi-Component Reactions: Designing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency and reduce waste. tandfonline.com Future work could focus on a three-component reaction involving a substituted hydrazine (B178648), a 1,3-dicarbonyl compound, and an iodine source, potentially under microwave irradiation to accelerate the reaction and improve yields. researchgate.net
Catalytic Systems: The exploration of novel catalysts could lead to milder and more selective reaction conditions. For instance, the use of Lewis acids like lithium perchlorate (B79767) has been shown to be effective in the synthesis of iodinated pyrazoles and could be optimized for this specific compound. researchgate.net
<
| Method | Iodine Source | Oxidant/Catalyst | Solvent | Key Advantage | Reference |
|---|---|---|---|---|---|
| Green Iodination | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Generates only water as a byproduct. | researchgate.net |
| Catalytic Iodination | Potassium Iodate (KIO₃) | Diphenyl Diselenide ((PhSe)₂) | Acidic Aqueous Solution | Efficient synthesis and functionalization in one step. | nih.gov |
| Lewis Acid Catalysis | Iodine (I₂) | Lithium Perchlorate (LiClO₄) | Water | Environmentally friendly process for cycloaddition-iodination. | researchgate.net |
Application of Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing reaction conditions and discovering new transformations. The application of advanced in-situ spectroscopic techniques can provide real-time insights into reaction pathways.
Key Research Thrusts:
NMR Spectroscopy: Techniques like Diffusion-Ordered NMR Spectroscopy (DOSY) can be employed to study reaction intermediates and equilibria in solution, such as the role of ligand coordination in metal-mediated synthesis pathways. nih.gov
Kinetic Interrogation: Detailed kinetic studies using spectroscopic monitoring can help identify rate-determining steps and elucidate the roles of catalysts and reagents. nih.gov This information is vital for rationally improving reaction efficiency.
Combined Spectroscopic and Computational Approaches: Integrating experimental data from techniques like FT-IR and NMR with theoretical calculations can provide a comprehensive picture of the reaction mechanism, including transition states and intermediate structures. rsc.org
Refinements in Computational Models for Predicting Pyrazole (B372694) Reactivity and Interactions
Computational chemistry has become an indispensable tool for predicting the properties and behavior of molecules. eurasianjournals.com Refining computational models for pyrazole derivatives will accelerate the discovery of new applications and the design of novel synthetic strategies.
Key Research Thrusts:
Density Functional Theory (DFT) Calculations: DFT can be used to analyze electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. researchgate.netresearchgate.net Future models should aim to more accurately predict the regioselectivity of substitutions and the stability of reaction intermediates for this specific compound.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and conformational preferences of the molecule, which is particularly important for understanding its interactions with biological targets or in materials science applications. eurasianjournals.comresearchgate.net
Machine Learning Integration: Leveraging machine learning algorithms trained on large datasets of pyrazole properties could lead to the development of highly accurate predictive models for reactivity, toxicity, and pharmacological properties, accelerating the discovery process. eurasianjournals.com
<
| Descriptor | Abbreviation | Significance | Reference |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability. | researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability. | researchgate.net |
| Energy Gap (ΔE) | ΔE = E(LUMO) - E(HOMO) | Relates to chemical reactivity and kinetic stability. | researchgate.net |
| Chemical Hardness (η) | η | Measures resistance to change in electron distribution. | researchgate.net |
| Electrophilicity (ω) | ω | Quantifies the ability of a molecule to accept electrons. | researchgate.net |
Exploration of Emerging Applications as Chemical Probes or Specialty Reagents
The unique structural features of this compound, namely the halogenated phenyl ring and the reactive C-I bond, make it an attractive candidate for various specialized applications.
Key Research Thrusts:
Chemical Probes for Bioimaging: Pyrazole derivatives are being investigated as scaffolds for fluorescent probes. nih.gov Future research could involve modifying the this compound structure to develop selective probes for detecting specific ions or biomolecules within living cells. The heavy iodine atom could also be explored for applications in X-ray contrast media, although initial studies on other iodinated pyrazoles were not promising for this specific use. rsc.org
Building Blocks for Organic Synthesis: The iodine atom at the 4-position serves as a versatile handle for introducing further chemical complexity via cross-coupling reactions, such as the Suzuki or Sonogashira reactions. researchgate.netarkat-usa.orgresearchgate.net This makes the compound a valuable intermediate for synthesizing highly functionalized molecules for materials science or medicinal chemistry. A similar compound, 5-(3,4-Dichlorophenyl)-1H-Pyrazole-3-Carboxylic Acid, is already valued as a key building block. nbinno.com
Specialty Reagents in Catalysis: Pyrazoles are known to act as ligands for transition metals. arkat-usa.orgmdpi.com The specific electronic properties conferred by the dichlorophenyl and iodo substituents could be exploited to design novel ligands for specialized catalytic applications.
Q & A
Basic Research: How can the synthesis of 3-(3,4-Dichlorophenyl)-4-iodo-1H-pyrazole be optimized for yield and purity?
Methodological Answer:
Synthesis optimization requires careful selection of reagents, catalysts, and reaction conditions. For pyrazole derivatives, iodination at the 4-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents like DMF or THF under inert atmospheres . Evidence from analogous compounds suggests that using K₂CO₃ as a base improves nucleophilic substitution efficiency (e.g., in aryloxy-pyrazole syntheses) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) enhances purity. Yield optimization may involve temperature control (e.g., 60–80°C for 12–24 hours) and stoichiometric adjustments to minimize by-products .
Basic Research: What analytical techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : and NMR provide detailed structural insights. For example, the iodine atom’s electron-withdrawing effect deshields adjacent protons, shifting signals downfield (e.g., δ 7.8–8.2 ppm for pyrazole protons). Coupling constants () help confirm substituent positions .
- FT-IR : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹, C-Cl stretches at 750–800 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities. Monoclinic or orthorhombic systems are common for pyrazole derivatives, with bond angles and lengths validating synthetic accuracy (e.g., C-I bond length ~2.09 Å) .
Basic Research: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
- Storage : Store in airtight, light-resistant containers at 2–8°C in a dry environment to prevent decomposition .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses if the compound reacts with water .
Advanced Research: How can structural contradictions in NMR or crystallography data be resolved?
Methodological Answer:
- Dynamic NMR Experiments : Variable-temperature NMR can detect conformational flexibility (e.g., hindered rotation around the C-I bond) that causes signal splitting .
- DFT Calculations : Computational modeling (e.g., Gaussian or ORCA software) predicts optimized geometries and NMR chemical shifts, aiding in assigning ambiguous signals .
- Multi-technique Validation : Cross-validate X-ray data with powder diffraction (PXRD) to confirm phase purity. For example, a mismatch between experimental and simulated PXRD patterns indicates polymorphic impurities .
Advanced Research: What strategies are used to investigate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays. For example, IC₅₀ values can quantify potency, while Lineweaver-Burk plots determine inhibition mechanisms (competitive vs. non-competitive) .
- Cellular Studies : Evaluate cytotoxicity (via MTT assays) and apoptosis (flow cytometry with Annexin V/PI staining) in cancer cell lines. Dose-response curves (0.1–100 µM) identify therapeutic windows .
- SAR Analysis : Synthesize analogs (e.g., replacing iodine with bromine or chlorine) to correlate structural modifications with activity trends .
Advanced Research: How can computational modeling predict reactivity or binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions (e.g., with ATP-binding pockets). Docking scores (∆G values) prioritize high-affinity candidates for synthesis .
- MD Simulations (GROMACS) : Run 100-ns trajectories to assess binding stability. Root-mean-square deviation (RMSD) plots indicate conformational changes during binding .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models predict regioselectivity in electrophilic substitutions (e.g., iodination at C4 vs. C5) .
Advanced Research: How do steric and electronic effects influence the compound’s reactivity?
Methodological Answer:
- Steric Effects : Bulky substituents (e.g., 3,4-dichlorophenyl) hinder nucleophilic attacks at the pyrazole core. X-ray data show twisted dihedral angles (~45°) between the phenyl and pyrazole rings, reducing reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., -I, -Cl) deactivate the pyrazole ring toward electrophiles. Hammett constants (σₚ for Cl = +0.23) quantify these effects, guiding synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
